molecular formula C13H18N2O6 B3956163 4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide

4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide

Cat. No.: B3956163
M. Wt: 298.29 g/mol
InChI Key: RHWATJCADZAJKY-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position and methoxy substituents at the 4- and 5-positions on the benzene ring. The amide nitrogen is functionalized with a 1-methoxypropan-2-yl group, introducing an ether-containing aliphatic chain. The compound’s molecular formula is inferred as C₁₃H₁₇N₂O₆ (molecular weight ≈ 327.3 g/mol), though variations in substituent arrangements may alter this calculation .

Properties

IUPAC Name

4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-8(7-19-2)14-13(16)9-5-11(20-3)12(21-4)6-10(9)15(17)18/h5-6,8H,7H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWATJCADZAJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide typically involves multiple steps:

    Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.

    Amidation: The formation of the benzamide structure involves the reaction of the nitrobenzene derivative with an amine, such as 1-methoxypropan-2-amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

    Hydrolysis Conditions: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 1-methoxypropan-2-amine.

Scientific Research Applications

4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3,5-Dimethoxy-N-(1-Methoxypropan-2-yl)benzamide and 3,4-Dimethoxy-N-(1-Methoxypropan-2-yl)benzamide
  • Molecular Formula: C₁₃H₁₉NO₄ (MW = 253.3 g/mol) .
  • Key Differences :
    • Substituent Positions : The methoxy groups are at the 3,5 or 3,4 positions instead of 4,5.
    • Functional Groups : Lacks the nitro group present in the target compound.
  • Positional isomerism may alter binding affinity in biological systems due to steric or electronic effects .
4,5-Dimethoxy-N-(2-Methyl-3-Nitrophenyl)-2-Nitrobenzamide
  • Key Differences :
    • The amide nitrogen is substituted with a 2-methyl-3-nitrophenyl group instead of an aliphatic chain.
    • Introduces an aromatic nitro group, creating a conjugated system.
  • Implications :
    • Enhanced planarity may improve crystallinity but reduce solubility in polar solvents.
    • The aromatic nitro group could confer distinct reactivity or bioactivity compared to the aliphatic substituent in the target compound .

Heterocyclic and Halogenated Analogs

4,5-Dimethoxy-N-[5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-yl]-2-Nitrobenzamide
  • Molecular Formula : C₁₅H₁₈N₄O₅S (MW = 366.392 g/mol) .
  • Key Differences :
    • A thiadiazole ring replaces the 1-methoxypropan-2-yl group.
    • Incorporates sulfur and additional nitrogen atoms.
  • Implications: The thiadiazole moiety may enhance hydrogen-bonding capacity and alter pharmacokinetics. Potential antimicrobial or enzyme-inhibitory properties due to heterocyclic interactions .
25I-NBOMe and 25B-NBOMe (Phenethylamine Derivatives)
  • Molecular Formula: 25I-NBOMe: C₁₈H₂₂INO₃ (MW = 427.18 g/mol). 25B-NBOMe: C₁₈H₂₂BrNO₃ .
  • Key Differences :
    • Core structure is a phenethylamine backbone rather than a benzamide.
    • Halogen substituents (I, Br) at the 4-position enhance serotonin receptor (5-HT₂A) agonism.
  • Implications :
    • The target benzamide lacks the phenethylamine motif critical for psychedelic activity, suggesting divergent biological targets.
    • Nitro groups in benzamides may instead interact with enzymes or receptors unrelated to serotonin pathways .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
4,5-Dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide C₁₃H₁₇N₂O₆ ~327.3 4,5-dimethoxy, 2-nitro, aliphatic chain Research chemical, drug discovery
3,5-Dimethoxy-N-(1-methoxypropan-2-yl)benzamide C₁₃H₁₉NO₄ 253.3 3,5-dimethoxy, no nitro Chemical intermediate
4,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide C₁₅H₁₈N₄O₅S 366.39 Thiadiazole, isobutyl group Antimicrobial candidate
25I-NBOMe C₁₈H₂₂INO₃ 427.18 Phenethylamine, iodine substituent Serotonin receptor agonist

Table 2: Pharmacological and Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Bioactivity Notes
4,5-Dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide ~2.1 <0.1 (aqueous) Potential enzyme inhibition due to nitro group
3,5-Dimethoxy-N-(1-methoxypropan-2-yl)benzamide ~1.8 ~1.5 Intermediate in synthesis pathways
25I-NBOMe ~3.5 <0.01 High-affinity 5-HT₂A agonist (EC₅₀ = 0.1 nM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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